molecular formula C11H8FN3O B3423795 N-(3-fluorophenyl)pyrazine-2-carboxamide CAS No. 320582-40-9

N-(3-fluorophenyl)pyrazine-2-carboxamide

Cat. No. B3423795
CAS RN: 320582-40-9
M. Wt: 217.20 g/mol
InChI Key: QMVREAWASISRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorophenyl)pyrazine-2-carboxamide” is a chemical compound with the CAS Number: 320582-40-9 . It has a molecular weight of 217.2 and its IUPAC name is N-(3-fluorophenyl)-2-pyrazinecarboxamide .


Synthesis Analysis

The synthesis of N-substituted pyrazine-2-carboxamides, which includes “N-(3-fluorophenyl)pyrazine-2-carboxamide”, can be achieved using focused field microwave technology . This method leads to higher yields and shorter reaction times compared to the conventional heating method .


Molecular Structure Analysis

The InChI code for “N-(3-fluorophenyl)pyrazine-2-carboxamide” is 1S/C11H8FN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) . The InChI key is QMVREAWASISRKL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(3-fluorophenyl)pyrazine-2-carboxamide” has a molecular weight of 217.2 .

Scientific Research Applications

Fungicidal Applications

Pyrazine derivatives, such as N-(3-fluorophenyl)pyrazine-2-carboxamide, have been found to have high fungicidal activities against a broad spectrum of plant diseases . The fungicidal performance of these compounds has been optimized through the study of their structure-activity relationships .

Herbicidal Activity

Pyrazines are known for their broad-spectrum antimicrobial activity . They have been synthesized and evaluated for their herbicidal activity, making them useful in the control of unwanted vegetation .

Neuropharmacological Potential

Given the neuropharmacological potential of pyrazine derivatives, they could be investigated for their therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems.

Antiviral, Antifungal, and Antibacterial Activities

Pyrazine derivatives have been found to show antiviral, antifungal, and antibacterial activities . This makes them potentially useful in the development of new drugs for the treatment of various infections .

Antineoplastic Activities

Pyrazine derivatives have also been found to have antineoplastic activities . This suggests that they could be used in the development of new anticancer drugs .

Inhibition of Photosynthetic Electron Transport

Some pyrazine derivatives have been found to inhibit photosynthetic electron transport (PET) in plant chloroplasts . This could potentially be used to control the growth of certain plants .

Antimicrobial Activity

N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring have been found to have in vitro antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Food and Beverage Industry

Alkylpyrazines are chemical compounds based on pyrazine with different substitution patterns. Some alkylpyrazines are naturally occurring highly aromatic substances which often have a very low odour threshold and contribute to the taste and aroma of various foods including coffee and wines .

properties

IUPAC Name

N-(3-fluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVREAWASISRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276243
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)pyrazine-2-carboxamide

CAS RN

320582-40-9
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320582-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)pyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)pyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)pyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)pyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.